molecular formula C16H11F3N4 B2689394 N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine CAS No. 338754-31-7

N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine

Cat. No.: B2689394
CAS No.: 338754-31-7
M. Wt: 316.287
InChI Key: CHACNMTZSNLFAT-UHFFFAOYSA-N
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Description

N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine: is a complex organic compound characterized by the presence of phenyl, pyridinyl, and trifluoromethyl groups attached to a pyrimidinamine core. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with a trifluoromethyl-substituted benzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine or phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a ligand in binding studies with various biomolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool in understanding biological processes at the molecular level.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry: Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating its activity and triggering downstream effects. The pyridinyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-phenyl-2-(2-pyridinyl)-4-pyrimidinamine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine: Lacks the phenyl group, affecting its binding interactions and overall stability.

    N-phenyl-6-(trifluoromethyl)-4-pyrimidinamine:

Uniqueness: N-phenyl-2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinamine stands out due to the presence of all three functional groups (phenyl, pyridinyl, and trifluoromethyl), which collectively contribute to its unique chemical behavior and wide range of applications in scientific research.

Properties

IUPAC Name

N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4/c17-16(18,19)13-10-14(21-11-6-2-1-3-7-11)23-15(22-13)12-8-4-5-9-20-12/h1-10H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHACNMTZSNLFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326624
Record name N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338754-31-7
Record name N-phenyl-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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